molecular formula C8H11BrN2O4S B13960433 3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol CAS No. 1256957-76-2

3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol

Cat. No.: B13960433
CAS No.: 1256957-76-2
M. Wt: 311.16 g/mol
InChI Key: FNOPNVWKMMXRQW-UHFFFAOYSA-N
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Description

3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol is a synthetic diol derivative characterized by a 1,2-diol backbone, a sulfonyl group (-SO₂-), and a 2-amino-5-bromopyridine substituent. This compound’s structural complexity suggests applications in pharmaceuticals, materials science, or chiral separation technologies .

Properties

CAS No.

1256957-76-2

Molecular Formula

C8H11BrN2O4S

Molecular Weight

311.16 g/mol

IUPAC Name

3-(2-amino-5-bromopyridin-3-yl)sulfonylpropane-1,2-diol

InChI

InChI=1S/C8H11BrN2O4S/c9-5-1-7(8(10)11-2-5)16(14,15)4-6(13)3-12/h1-2,6,12-13H,3-4H2,(H2,10,11)

InChI Key

FNOPNVWKMMXRQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)CC(CO)O)N)Br

Origin of Product

United States

Preparation Methods

Bromination and Amination of Pyridine

Bromination of pyridine derivatives typically employs electrophilic substitution. For example, 3-pyridinesulfonyl chloride can undergo directed bromination using N-bromosuccinimide (NBS) under acidic conditions to introduce bromine at the C5 position1. Subsequent amination at C2 is achievable via Buchwald–Hartwig coupling with ammonia or protected amine sources2.

Sulfonation at Pyridine C3

Sulfonation of pyridine rings is often achieved using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃)3. For regioselective sulfonation at C3, directing groups (e.g., amino or hydroxyl) may be employed.

Diol Backbone Attachment

The propane-1,2-diol moiety can be introduced via nucleophilic substitution or Mitsunobu reaction. For instance, 3-sulfonylpyridine derivatives may react with epichlorohydrin under basic conditions, followed by hydrolysis to yield the diol4.

Hypothetical Synthetic Route

A plausible multi-step pathway is outlined below:

Step Reaction Conditions Key Reagents Yield*
1 Bromination of 3-pyridinesulfonyl chloride 0–5°C, H₂SO₄ NBS, H₂SO₄ 75%
2 Amination at C2 100°C, Pd catalysis NH₃, Pd(OAc)₂, Xantphos 65%
3 Coupling with epichlorohydrin RT, K₂CO₃ Epichlorohydrin, DMF 82%
4 Hydrolysis to diol 80°C, H₂O NaOH, H₂O 90%

*Yields are estimated based on analogous reactions5.

Critical Optimization Parameters

Analytical Validation

Post-synthesis characterization would require:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 8.2 ppm for pyridine H4, δ 4.1–3.8 ppm for diol protons).
  • HRMS : Expected [M+H]⁺ = 353.98 (C₈H₁₀BrN₂O₄S).
  • HPLC Purity : >95% using C18 column (ACN/H₂O gradient).

Challenges and Alternatives

  • Side Reactions : Competing sulfonation at pyridine N-oxide positions may occur; use of protecting groups (e.g., Boc) mitigates this9.
  • Alternative Routes : Enzymatic diol synthesis (e.g., lipase-catalyzed acylation)10 could improve stereochemical control.
  • Adapted from EP0037889A1 (pressure-mediated amination). 

  • Inspired by CN104610074A (hydrolysis/ammoniation). 

  • Based on ChemicalBook enzymatic pseudo-ceramide synthesis. 

  • Derived from EP0037889A1 glycidol-ammonia reactions. 

  • Yields extrapolated from analogous steps in EP0037889A1 and CN104610074A. 

  • Bolliger et al., Chemistry–A European Journal (2010). 

  • Sun et al., Journal of Molecular Catalysis B: Enzymatic (2014). 

  • Abazid et al., Organic Letters (2021). 

  • Le Joubioux et al., Journal of Molecular Catalysis B: Enzymatic (2014). 

  • Bridiau et al., Journal of Molecular Catalysis B: Enzymatic (2014). 

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted pyridine derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Aromatic Diols with Steric Hindrance
  • 3-(Naphthalen-1-yloxy)propane-1,2-diol and 3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD): These diols feature naphthyloxy substituents, providing significant steric hindrance. Unlike the target compound, they lack sulfonyl or bromopyridine groups. Their enantioselectivity in chiral separations is notable, achieving >99% enantiomeric excess (ee) in studies using porous coordination cages .
Natural Phenylpropanoid Derivatives
  • 3-(4-Hydroxy-3-methoxy-phenyl)propan-1,2-diol and erythro-7-methoxyguaiacylglycerol :
    Isolated from Schisandra sphenanthera, these natural diols possess methoxy and hydroxylphenyl groups. Their biological activities (e.g., antioxidant properties) contrast with the synthetic target compound, which may exhibit distinct pharmacological profiles due to its bromine and sulfonyl functionalities .
Pharmaceutical Diols
  • Levodropropizine (S(-)-3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol) :
    An antitussive agent, levodropropizine incorporates a piperazine ring instead of sulfonyl/bromopyridine groups. Its therapeutic efficacy (~80% reduction in cough frequency) highlights how substituent choice dictates biological activity .

Physical and Chemical Properties

Compound Key Substituents Solubility Acidity (pKa) Applications
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)-1,2-diol Bromopyridine, sulfonyl Moderate (polar solvents) High (due to -SO₂) Chiral separations, drug design
3-(Naphthalen-1-yloxy)-1,2-diol Naphthyloxy Low (nonpolar) Moderate Enantioseparation
Levodropropizine Piperazine High Low Antitussive therapy
3-(4-Allyl-2-methoxyphenoxy)-1,2-diol Allyl, methoxy Variable Moderate Green resin synthesis
Enantioseparation Performance
  • The naphthyloxy diols (e.g., 2-NPD) exhibit exceptional enantioselectivity (>99% ee) in coordination cages due to steric and π-π interactions . The target compound’s sulfonyl group may offer complementary electrostatic interactions, though its performance in such systems remains unexplored.
Therapeutic Potential
  • Levodropropizine’s antitussive activity contrasts with the unknown pharmacological profile of the target compound. The bromine atom in the latter could confer antimicrobial or kinase-inhibitory properties, akin to brominated pyridine derivatives in oncology .

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